An In-depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical overview of 5-Methyl-1,2,3,4-tetrahydroquinoline, a specific derivative that serves as a valuable building block for the development of novel therapeutic agents and functional materials. We will explore its fundamental chemical and physical properties, detail key synthetic methodologies, analyze its reactivity, and discuss its applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic compound.
Physicochemical and Spectroscopic Profile
5-Methyl-1,2,3,4-tetrahydroquinoline is a bicyclic aromatic amine. The fusion of a saturated piperidine ring to a toluene molecule imparts a unique combination of rigidity and conformational flexibility, with the secondary amine and the electron-rich aromatic ring being key sites for chemical modification.
Core Properties
A summary of the essential physicochemical properties for 5-Methyl-1,2,3,4-tetrahydroquinoline is presented below.
| Property | Value | Reference |
| IUPAC Name | 5-methyl-1,2,3,4-tetrahydroquinoline | [3] |
| CAS Number | 58960-02-4 | [3][4] |
| Molecular Formula | C₁₀H₁₃N | |
| Molecular Weight | 147.22 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| InChI Key | YQQLVNSNKMHJCI-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C2CCCNC2=CC=C1 | [3] |
Spectroscopic Signature
| Spectroscopy | Expected Features for 5-Methyl-1,2,3,4-tetrahydroquinoline |
| ¹H NMR | Aromatic Protons (Ar-H): Multiple signals in the δ 6.5-7.1 ppm range. The substitution pattern will influence the splitting. N-H Proton: A broad singlet, typically in the δ 3.5-4.5 ppm range, which can exchange with D₂O. Aliphatic Protons (-CH₂-): Multiplets corresponding to the protons at C2, C3, and C4 of the piperidine ring, typically in the δ 1.8-3.4 ppm range. Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals in the δ 114-145 ppm range. The carbon attached to the methyl group and the carbons ortho and para to the nitrogen will have distinct shifts. Aliphatic Carbons: Signals for C2, C3, and C4 will appear in the δ 22-48 ppm range. Methyl Carbon: A signal around δ 17-21 ppm. |
| IR Spectroscopy | N-H Stretch: A characteristic sharp to medium peak around 3350-3450 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A strong peak at m/z = 147. Major Fragments: Fragmentation will likely involve loss of hydrogen (M-1) and cleavage of the aliphatic ring, leading to characteristic fragments. |
Synthesis and Reaction Chemistry
The synthesis of the 5-Methyl-1,2,3,4-tetrahydroquinoline core is most commonly achieved through the selective hydrogenation of the corresponding quinoline precursor. This transformation is a cornerstone of heterocyclic chemistry, leveraging various catalytic systems to achieve high efficiency and selectivity.
Catalytic Hydrogenation of 5-Methylquinoline
The most direct and widely used method for preparing 5-Methyl-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 5-methylquinoline.[8] This reaction involves the reduction of the pyridine ring of the quinoline system while leaving the benzene ring intact.
Causality in Catalyst and Condition Selection:
-
Catalyst Choice: Transition metal catalysts such as Platinum (e.g., Adams' catalyst, PtO₂), Palladium (Pd/C), and Nickel are frequently employed.[9] The choice of catalyst influences the reaction conditions (temperature, pressure) and can affect selectivity. For instance, Adams' catalyst is highly effective under mild conditions (room temperature, 3-4 atm H₂).[9] More recently, s-block metal hydrides like BaH₂ have been shown to be effective, offering a transition-metal-free alternative.[10]
-
Solvent System: Acetic acid is a common solvent for hydrogenations using Adams' catalyst, as it can help activate the catalyst and maintain substrate solubility.[9] Tetrahydrofuran (THF) has been found to be effective for reactions using barium hydride.[10]
-
Reaction Control: The key to this synthesis is the selective hydrogenation of the more reactive nitrogen-containing heterocyclic ring over the aromatic carbocyclic ring. This selectivity is generally achievable under controlled hydrogen pressure and temperature. Over-reduction to decahydroquinoline can occur under more forcing conditions.[11]
Figure 1: General workflow for the catalytic hydrogenation of 5-methylquinoline.
Representative Experimental Protocol (Catalytic Hydrogenation):
-
Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 5-methylquinoline and a suitable solvent, such as glacial acetic acid.
-
Catalyst Addition: The catalyst (e.g., Adams' catalyst, PtO₂, ~1-5 mol%) is carefully added to the solution.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-60 psi). The mixture is agitated vigorously at a controlled temperature (e.g., room temperature to 80°C) until hydrogen uptake ceases.[12]
-
Work-up: The reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The solvent is removed under reduced pressure. The resulting residue is neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or distillation to yield pure 5-Methyl-1,2,3,4-tetrahydroquinoline.
Alternative Synthetic Routes
While hydrogenation is dominant, other strategies for constructing the tetrahydroquinoline core exist, often employed for creating more complex, substituted analogs in a single cascade or domino reaction sequence.[13] These can include:
-
Domino Reactions: Multi-step reactions where subsequent transformations occur in the same pot without isolating intermediates. These can involve cyclizations following reductions or rearrangements.[13]
-
Metal-Catalyzed Cyclizations: Gold- or Iridium-catalyzed intramolecular reactions of N-aryl propargylamines or reactions of anilines with diols can provide access to the tetrahydroquinoline skeleton.[14]
Chemical Reactivity
The reactivity of 5-Methyl-1,2,3,4-tetrahydroquinoline is dominated by two primary features: the nucleophilic secondary amine and the electron-rich aromatic ring.
Figure 2: Key reaction pathways for 5-Methyl-1,2,3,4-tetrahydroquinoline.
-
N-Functionalization: The secondary amine is readily functionalized. It can be acylated using acid chlorides or anhydrides, alkylated with alkyl halides, or sulfonated with sulfonyl chlorides.[15][16] This reactivity is fundamental to its use as a scaffold, allowing for the attachment of various pharmacophores. For example, the acylation of 1,2,3,4-tetrahydroquinoline with the acid chloride of ibuprofen has been reported to create novel hybrid molecules.[15]
-
Electrophilic Aromatic Substitution (EAS): The nitrogen atom is an activating group, directing electrophilic substitution primarily to the para position (C-7) of the aromatic ring. Reactions like nitration, halogenation, and Friedel-Crafts acylation can be performed, although the conditions must be carefully controlled to avoid side reactions at the nitrogen atom.
Applications in Research and Drug Development
The tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets.[1][17] This versatility has led to the development of numerous compounds with a wide range of therapeutic applications.
Derivatives of the tetrahydroquinoline core have demonstrated significant biological activities, including:
-
Anticancer Agents: Tetrahydroquinolines have been developed as inhibitors of key signaling pathways in cancer, such as the NF-κB pathway, and as cytotoxic agents against various human cancer cell lines.[2] Recently, derivatives have been identified as potent inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a promising target for prostate cancer treatment.[16]
-
Neuroprotective and CNS Agents: The scaffold is found in compounds with neuroprotective properties and as ligands for receptors in the central nervous system, such as 5-HT1A and NMDA receptors.[1][18]
-
Antimicrobial and Antiviral Activity: The core structure is present in compounds with antibacterial, antimalarial, and antiviral properties.[17][19]
-
Anti-inflammatory Agents: By incorporating moieties like ibuprofen or by inherent activity, tetrahydroquinoline derivatives can modulate inflammatory pathways.[15][17]
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